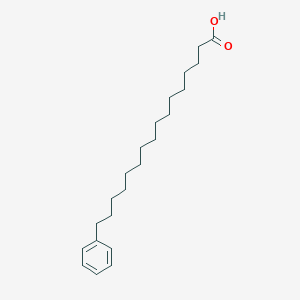

16-Phenylhexadecansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 16-phenylhexadecanoic acid involves various chemical routes. For instance, hydroxyhexadecanoic acids have been synthesized from tetrachloroheptane and tetrachlorononane via corresponding ω-chloro carboxylic acids (Nesmeyanov et al., 1960). Such methodologies might be adaptable for synthesizing 16-phenylhexadecanoic acid by incorporating phenyl groups at the appropriate steps.

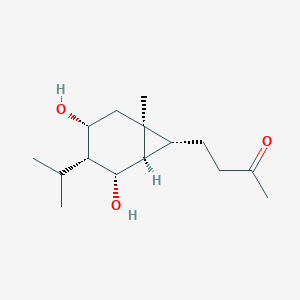

Molecular Structure Analysis

The molecular structure of compounds related to 16-phenylhexadecanoic acid has been elucidated using techniques like NMR and MS. For example, derivatives of dihydroxyhexadecanoic acid have been characterized, providing insights into their molecular frameworks (Arrieta-Báez et al., 2011). Such analysis is crucial for understanding the structural aspects of 16-phenylhexadecanoic acid.

Chemical Reactions and Properties

Chemical reactions involving hydroxyhexadecanoic acids have been studied, such as their enzymatic conversion to dicarboxylic acids (Kolattukudy et al., 1975). These reactions are indicative of the reactivity and potential chemical transformations 16-phenylhexadecanoic acid might undergo.

Physical Properties Analysis

While specific studies on 16-phenylhexadecanoic acid's physical properties were not found, research on similar fatty acids and their derivatives provides a basis for understanding. For instance, the synthesis and characterization of fatty acids deuterated at specific carbons offer insights into their physical behaviors (Tulloch & Bergter, 1981).

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

16-Phenylhexadecansäure wurde synthetisiert und auf ihre potenziellen Antitumor-Eigenschaften untersucht . Die Verbindung zeigte Zytotoxizität gegenüber A549-Zellen, einem Typ von Lungenkrebszelllinie . Sie induzierte jedoch keine Apoptose in A549, was auf andere Mechanismen des Zelltods hindeutet .

Leishmanizide Eigenschaften

Es wurde auch festgestellt, dass die Verbindung leishmanizide Eigenschaften besitzt . Sie zeigte Zytotoxizität gegenüber Leishmania infantum Amastigoten und Promastigoten . Leishmania infantum ist ein Parasit, der Leishmaniose verursacht, eine Krankheit, die durch den Stich von Sandmücken übertragen wird .

Synthese neuer Fettsäuren

This compound wurde zur Synthese neuer Fettsäuren verwendet . Zum Beispiel wurde sie bei der Synthese von 16-Phenyl-6-hexadecynsäure verwendet

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been suggested that it may interact with topoisomerase ii (topii) in leishmania donovani . TOPII is an enzyme that plays a crucial role in DNA replication and cell division.

Mode of Action

Based on its potential interaction with topii, it could be inferred that it might interfere with dna replication and cell division processes .

Biochemical Pathways

Given its potential interaction with topii, it could be involved in the dna replication pathway .

Result of Action

Biochemische Analyse

Biochemical Properties

The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 16-Phenylhexadecanoic Acid is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 16-Phenylhexadecanoic Acid in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

The metabolic pathways involving 16-Phenylhexadecanoic Acid are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 16-Phenylhexadecanoic Acid is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

16-phenylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371870 | |

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19629-78-8 | |

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

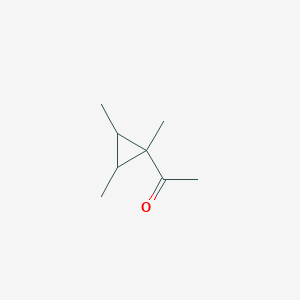

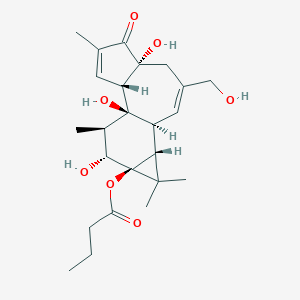

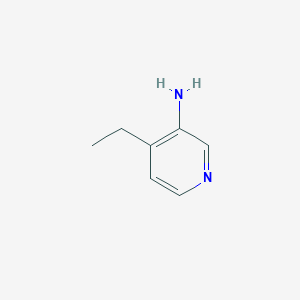

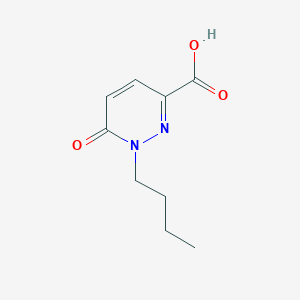

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?

A1: Research suggests that 16-phenylhexadecanoic acid and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, 16-phenylhexadecanoic acid exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither 16-phenylhexadecanoic acid nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].

Q2: How does the structure of 16-phenylhexadecanoic acid relate to its biological activity?

A2: The structure-activity relationship (SAR) of 16-phenylhexadecanoic acid and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)